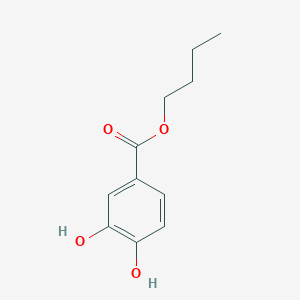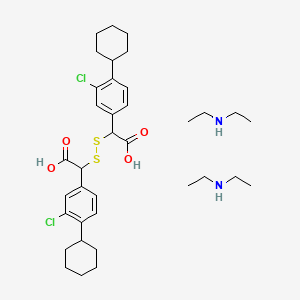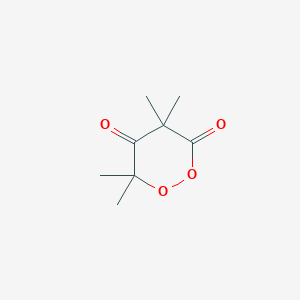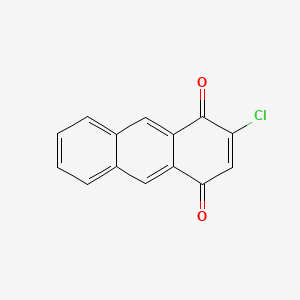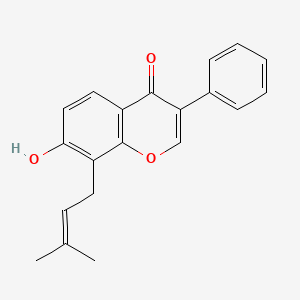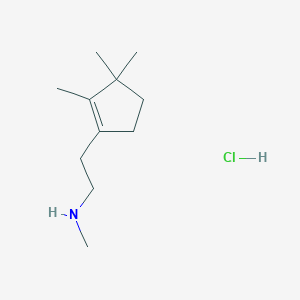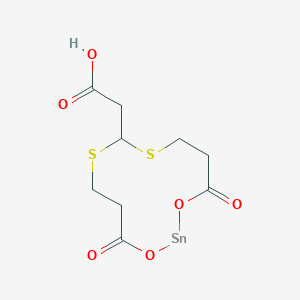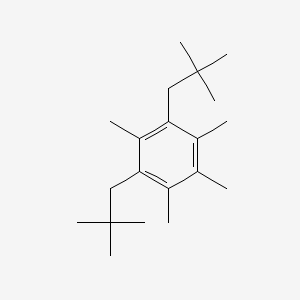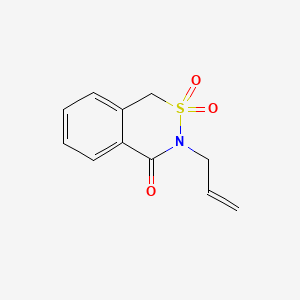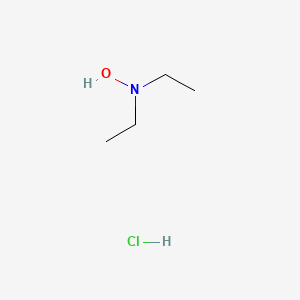
N,N-diethylhydroxylamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethylhydroxylamine;hydrochloride: is an organic compound with the chemical formula (C₂H₅)₂NOH·HCl. It is a colorless to yellow liquid with an amine-like odor. This compound is known for its versatility and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-diethylhydroxylamine can be synthesized through the reaction of triethylamine with a peroxide. The reaction typically involves the following steps:
Reaction with Triethylamine: Triethylamine is reacted with a peroxide, such as hydrogen peroxide, under controlled conditions.
Purification: The resulting product is purified to obtain N,N-diethylhydroxylamine.
Industrial Production Methods: In industrial settings, N,N-diethylhydroxylamine is produced using large-scale chemical reactors. The process involves the same basic steps as the laboratory synthesis but on a much larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-diethylhydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-diethylhydroxylamine oxide.
Reduction: It can reduce certain metal ions, such as hexavalent chromium, to their lower oxidation states.
Substitution: It can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Aqueous solutions of N,N-diethylhydroxylamine are used for the reduction of metal ions.
Substitution: Electrophiles such as alkyl halides can react with N,N-diethylhydroxylamine under mild conditions.
Major Products Formed:
Oxidation: N,N-diethylhydroxylamine oxide.
Reduction: Reduced metal ions (e.g., trivalent chromium).
Substitution: Substituted amine derivatives.
Scientific Research Applications
Chemistry: N,N-diethylhydroxylamine is used as a ligand in the preparation of unsymmetric mixed ligand oxadiazoline and/or imine platinum complexes . It is also employed in the synthesis of organometallic clusters of mixed hydrazide/hydroxylamide clusters of zinc .
Biology: In biological research, N,N-diethylhydroxylamine is used as a radical scavenger and an antioxidant. It helps in studying oxidative stress and its effects on biological systems.
Medicine: N,N-diethylhydroxylamine has potential applications in medicine as an antioxidant. It is being explored for its ability to protect cells from oxidative damage.
Industry: In industrial applications, N,N-diethylhydroxylamine is used as an oxygen scavenger in water treatment . It helps in preventing corrosion in boiler systems by reacting with dissolved oxygen.
Mechanism of Action
N,N-diethylhydroxylamine exerts its effects through various mechanisms:
Oxygen Scavenging: It reacts with dissolved oxygen to form water, thereby preventing oxidative damage.
Radical Scavenging: It neutralizes free radicals by donating hydrogen atoms, thus preventing radical-induced damage.
Reduction: It reduces metal ions to their lower oxidation states, which can be beneficial in various chemical processes.
Comparison with Similar Compounds
- N-methylethanolamine
- Dimethylethanolamine
- Diethylethanolamine
- Diethanolamine
- N,N-diisopropylaminoethanol
Uniqueness: N,N-diethylhydroxylamine is unique due to its dual functionality as both an oxygen scavenger and a radical scavenger. This makes it highly versatile and useful in a wide range of applications, from water treatment to biological research.
Properties
CAS No. |
38968-22-8 |
|---|---|
Molecular Formula |
C4H12ClNO |
Molecular Weight |
125.60 g/mol |
IUPAC Name |
N,N-diethylhydroxylamine;hydrochloride |
InChI |
InChI=1S/C4H11NO.ClH/c1-3-5(6)4-2;/h6H,3-4H2,1-2H3;1H |
InChI Key |
DWPFAJHIOBOYEB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene](/img/structure/B14679356.png)
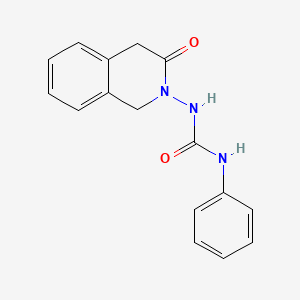
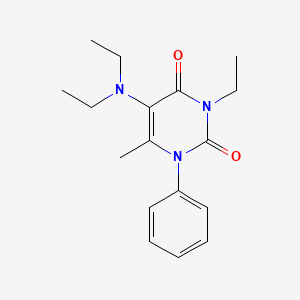
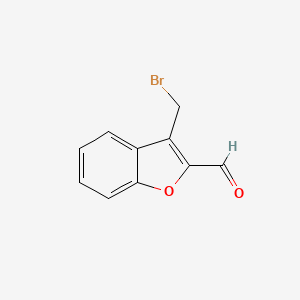
![N-[(4-Nitrophenyl)carbamoyl]acetamide](/img/structure/B14679380.png)
